1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

CAS No.: 3901-77-7

Cat. No.: VC2313538

Molecular Formula: C9H18O3Si3

Molecular Weight: 258.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3901-77-7 |

|---|---|

| Molecular Formula | C9H18O3Si3 |

| Molecular Weight | 258.49 g/mol |

| IUPAC Name | 2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane |

| Standard InChI | InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 |

| Standard InChI Key | BVTLTBONLZSBJC-UHFFFAOYSA-N |

| SMILES | C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C |

| Canonical SMILES | C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C |

Introduction

Chemical Structure and Properties

Molecular Structure

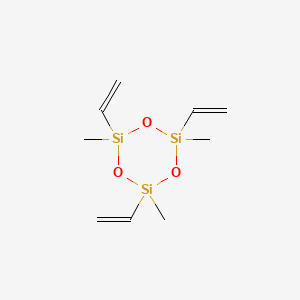

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane features a distinctive cyclic structure with alternating silicon and oxygen atoms forming a six-membered ring. Each silicon atom in the ring is bonded to a methyl group (CH₃) and a vinyl group (CH=CH₂), creating a compound with both structural rigidity and reactive functional sites. The presence of these functional groups significantly influences the compound's chemical behavior and reactivity profile. The molecular structure can be further characterized by its InChI code: 1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3, and its corresponding InChI key: BVTLTBONLZSBJC-UHFFFAOYSA-N .

Physical Properties

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane exists as a liquid at ambient temperature, making it convenient for various processing methods in industrial applications . The compound has a specific set of physical characteristics that define its behavior under different conditions and influence its handling and storage requirements. The table below summarizes the key physical properties of this compound:

| Property | Value/Description |

|---|---|

| Physical State | Liquid |

| Molecular Weight | 258.5 g/mol |

| CAS Number | 3901-77-7 |

| Storage Temperature | Ambient |

| Standard Purity | 95% |

These physical properties are significant for researchers and industrial users when determining appropriate handling procedures, storage conditions, and potential applications. The compound's liquid state at room temperature facilitates its use in various processing techniques such as mixing, coating, and polymerization reactions. Its stability at ambient storage temperature simplifies handling requirements compared to compounds that require specialized storage conditions.

Chemical Properties

The chemical properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane are largely defined by the presence of the vinyl groups attached to the silicon atoms in the ring structure. These vinyl groups serve as active sites for various chemical reactions, particularly polymerization processes. The compound demonstrates high reactivity in cross-coupling reactions, making it valuable in synthetic organic chemistry for producing complex molecules. This reactivity is primarily attributed to the vinyl groups, which can undergo addition reactions, hydrosilylation, and polymerization under appropriate conditions.

The silicon-oxygen bonds in the cyclic structure also contribute to the compound's chemical behavior, particularly in reactions involving ring-opening. These bonds can be cleaved under specific conditions to produce linear siloxane derivatives or to facilitate the incorporation of the compound into larger polymer structures. Additionally, the methyl groups attached to the silicon atoms influence the compound's solubility, reactivity, and compatibility with various solvents and reagents. The combination of these structural features creates a unique chemical profile that enables the compound's diverse applications in materials science and organic synthesis.

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane typically involves controlled reaction conditions to ensure high purity and yield. One common synthetic route involves the reaction of trimethylsilanol with vinyl chloride under specific conditions. This process requires careful control of temperature, pressure, and reactant concentrations to promote the formation of the cyclic trimer structure rather than linear oligomers or larger cyclic structures. The reaction typically employs catalysts, such as strong acids or bases, to facilitate the formation of the desired product.

The synthesis process generally follows several critical steps to ensure product quality. Initially, the reactants must undergo purification to remove impurities that could interfere with the cyclization reaction. The reaction is typically conducted in anhydrous conditions to prevent unwanted hydrolysis reactions. Following the primary reaction, the product undergoes separation and purification procedures, which may include distillation, crystallization, or chromatography techniques depending on the specific impurities present. The purified product is then characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its identity and assess its purity.

Industrial Production

Industrial production of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane employs optimized processes to achieve efficient large-scale synthesis. These production methods build upon the fundamental chemical reactions used in laboratory synthesis but incorporate engineering solutions to address challenges associated with scaling up the process. Industrial production typically involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to maintain consistent product quality across production batches.

The industrial synthesis may employ specialized equipment such as reactor systems designed for handling silicon-based compounds and controlling the exothermic reactions involved in the synthesis. Automated process control systems monitor reaction conditions and make adjustments as needed to ensure optimal conversion and selectivity. Purification at industrial scale may involve continuous distillation systems, membrane separation technologies, or other efficient separation methods suitable for large-volume production. Quality control procedures throughout the production process ensure that the final product meets the required specifications for purity and performance in various applications.

Chemical Reactions

Polymerization Reactions

The primary mechanism of action for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane involves ring-opening polymerization (ROP), which allows the compound to function as a monomer in the production of vinyl silicone rubbers and oils. This polymerization process can proceed through various pathways depending on the initiation method and reaction conditions. Common initiation methods include anionic, cationic, and radical mechanisms, each producing polymers with different structural characteristics and properties. The vinyl groups in the compound participate actively in the polymerization process, forming crosslinks between polymer chains and contributing to the unique properties of the resulting materials.

Research into the polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has demonstrated that the reaction conditions significantly influence the molecular weight, architecture, and properties of the resulting polymers. For instance, studies have shown that initiated chemical vapor deposition (iCVD) of this compound produces polymers with dielectric constants in the range of 2.5-3.0, making them suitable for insulating high-aspect-ratio through-silicon vias (TSVs) in 3D integrated circuits. This application highlights the importance of controlling polymerization conditions to achieve specific material properties for targeted applications.

Cross-Coupling Reactions

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane demonstrates significant utility in cross-coupling reactions, particularly those involving the formation of carbon-carbon bonds. The vinyl groups in the compound serve as reactive sites for various coupling reactions, including palladium-catalyzed processes that are widely used in synthetic organic chemistry. These reactions allow for the incorporation of the siloxane structure into more complex molecular frameworks, expanding the range of potential applications for this compound.

The following table summarizes key cross-coupling reactions involving 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane:

| Reactants | Conditions | Products | Applications |

|---|---|---|---|

| Aryl halides + Organozinc reagents | Pd(PPh₃)₄, THF, 60°C | Biaryls and styrene derivatives | Pharmaceutical intermediates |

| Alkenyl triflates | PdCl₂, CuI, 70°C | Conjugated dienes | Polymer precursors |

| Vinyl siloxane + Aryl bromides | Pd catalyst | Carbon-silicon linked products | Organosilicon materials |

These cross-coupling reactions demonstrate the versatility of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane as a building block in organic synthesis and materials development. The high yields (often >90%) achieved in these reactions under optimized conditions make this compound particularly valuable for industrial applications requiring efficient synthetic routes to complex materials.

Oxidation Reactions

Oxidation reactions involving 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane modify either the vinyl groups or the siloxane structure, producing functionalized derivatives with altered properties and reactivity. These oxidation processes can be controlled to target specific functional groups within the molecule, allowing for selective modification of the compound's properties. Common oxidizing agents used in these reactions include hydrogen peroxide, potassium permanganate, and peracids, each producing different oxidation products under specific reaction conditions.

The oxidation of the vinyl groups can lead to the formation of epoxides, which serve as reactive intermediates for further functionalization. These epoxidized siloxanes find applications in adhesives, coatings, and specialty polymers due to their enhanced reactivity and ability to form crosslinks during curing processes. Oxidation of the siloxane ring structure can result in ring-opening and the formation of linear silanol-terminated products, which have different properties and applications compared to the cyclic precursor. The controlled oxidation of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane thus represents an important synthetic strategy for expanding the range of silicon-based materials available for various applications.

Applications

Materials Science

In the field of materials science, 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane serves as a crucial precursor for developing advanced silicone-based materials with tailored properties. The compound's ability to undergo polymerization and form crosslinked networks results in materials with exceptional thermal stability, flexibility, and resistance to environmental factors such as UV radiation, oxidation, and moisture. These properties make the derived materials suitable for applications ranging from protective coatings and sealants to flexible electronics and specialty adhesives.

Research into materials derived from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has demonstrated their utility in developing hydrophobic and oleophobic surfaces with self-cleaning properties. These surfaces combine the inherent water and oil repellency of siloxane-based materials with the structural stability provided by the crosslinked network formed during polymerization. Additionally, the controlled modification of the compound through various chemical reactions allows for the fine-tuning of material properties such as hardness, elasticity, and chemical resistance to meet specific application requirements in industries such as automotive, aerospace, and consumer electronics.

Microelectronics

The application of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in microelectronics represents a significant area of research and development. Polymers derived from this compound, particularly poly(1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane), have been studied for their potential as low dielectric constant (low-k) insulating materials in advanced microelectronic devices. These materials address critical challenges in the miniaturization of electronic components by providing effective electrical insulation while minimizing signal interference and power consumption.

A notable application involves the use of these polymers as insulating layers for through-silicon vias (TSVs) in three-dimensional integrated circuits. Research has shown that polymer films derived from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane can achieve dielectric constants in the range of 2.5-3.0, which is significantly lower than traditional silicon dioxide insulators. These films can be deposited with excellent conformality on high-aspect-ratio structures using initiated chemical vapor deposition (iCVD), enabling effective insulation of complex three-dimensional microelectronic structures. This capability is particularly valuable in the development of next-generation microprocessors, memory devices, and sensors with enhanced performance and reduced power consumption.

Polymer Chemistry

In polymer chemistry, 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane serves as a versatile building block for developing silicone-based polymers with enhanced properties compared to conventional materials. The compound's structure, combining both vinyl and methyl functional groups, allows for the creation of polymers with a balanced combination of flexibility, strength, and chemical resistance. These polymers find applications in various industries, including healthcare, automotive, and consumer products, where their unique properties address specific performance requirements.

Research in polymer chemistry has focused on optimizing the polymerization conditions and modifying the basic structure of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane to develop materials with improved mechanical properties and thermal stability. Studies have demonstrated that polymers derived from this compound can exhibit exceptional performance under extreme conditions, making them suitable for applications in aerospace components and automotive parts subjected to high temperatures and mechanical stress. Additionally, the biocompatibility of these polymers has led to their investigation for medical applications, including implantable devices and drug delivery systems where long-term stability and physiological compatibility are essential requirements.

Research Findings and Case Studies

Studies in Microelectronics

Recent research in microelectronics has highlighted the significant potential of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane-derived polymers for addressing challenges in advanced semiconductor fabrication. A notable case study involved the investigation of initiated chemical vapor deposition (iCVD) for depositing conformal dielectric thin films on high-aspect-ratio through-silicon vias (TSVs). This study demonstrated that poly(1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane) films could effectively insulate these complex structures while maintaining excellent electrical properties, addressing a critical challenge in three-dimensional chip integration.

The research findings indicated that the iCVD process allowed for the deposition of these polymer films at low temperatures, making it compatible with temperature-sensitive components in microelectronic devices. The resulting films exhibited dielectric constants in the range of 2.5-3.0, which is significantly lower than traditional silicon dioxide insulators, contributing to reduced signal interference and power consumption in the final devices. This case study exemplifies how the unique properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane-derived materials can address specific challenges in advanced technology applications, driving continued research and development in this field.

Studies in Polymer Development

Research in polymer development has explored the relationship between the structure of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane-derived polymers and their mechanical properties and thermal stability. Studies have demonstrated that controlling the degree of crosslinking through the vinyl groups can significantly influence the final properties of the resulting materials, allowing for the development of polymers tailored to specific application requirements. This research has provided valuable insights into the structure-property relationships of siloxane-based polymers and guided the development of materials with optimized performance characteristics.

A case study focusing on the development of high-performance elastomers derived from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane demonstrated the potential of these materials for applications requiring both flexibility and durability under extreme conditions. The study compared the performance of these elastomers with conventional rubber materials, showing superior heat resistance, chemical stability, and mechanical durability in the siloxane-based materials. These findings have implications for industries such as automotive and aerospace, where materials must maintain their performance under challenging environmental conditions over extended periods. The research continues to explore modifications to the basic polymer structure to further enhance specific properties and expand the range of potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume